molecular formula C8H16ClNO3S B13068648 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride

Cat. No.: B13068648
M. Wt: 241.74 g/mol
InChI Key: ZVBSQYHVBYXMFH-UHFFFAOYSA-N
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Description

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S and a molecular weight of 241.74 g/mol . It is primarily used for research purposes and is known for its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride typically involves the reaction of 4-ethoxy-4-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a piperidine derivative .

Scientific Research Applications

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride include other sulfonyl chlorides such as:

Uniqueness

This compound is unique due to its specific structure, which includes an ethoxy and methyl group on the piperidine ring. This structural uniqueness imparts specific reactivity and properties that differentiate it from other sulfonyl chlorides .

Properties

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

4-ethoxy-4-methylpiperidine-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO3S/c1-3-13-8(2)4-6-10(7-5-8)14(9,11)12/h3-7H2,1-2H3

InChI Key

ZVBSQYHVBYXMFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCN(CC1)S(=O)(=O)Cl)C

Origin of Product

United States

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